molecular formula C21H23ClN6O B10788988 8-(2-amino-3-chloro-5-(1-methyl-1H-indazol-5-yl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one

8-(2-amino-3-chloro-5-(1-methyl-1H-indazol-5-yl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one

Cat. No.: B10788988
M. Wt: 410.9 g/mol
InChI Key: VPJXPDLMACOGIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-Amino-3-chloro-5-(1-methyl-1H-indazol-5-yl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one is a complex organic compound with significant potential in scientific research and industrial applications[_{{{CITATION{{{1{CDK8-CYCC IN COMPLEX WITH 8- [2-Amino-3-chloro-5- (1-methyl-1H-indazol ...](https://www.rcsb.org/structure/5HBJ). This compound is known for its role as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK8 and CDK19, which are implicated in various cellular processes and diseases, including cancer[{{{CITATION{{{_1{CDK8-CYCC IN COMPLEX WITH 8- 2-Amino-3-chloro-5- (1-methyl-1H-indazol ....

Preparation Methods

Synthetic Routes and Reaction Conditions: . Key steps may include:

  • Formation of the indazole ring through cyclization reactions.

  • Introduction of the chloro and amino groups on the pyridine ring.

  • Formation of the spirocyclic structure through a suitable cyclization reaction.

Industrial Production Methods: Industrial-scale production would involve optimizing these synthetic routes for efficiency and yield. This might include the use of continuous flow reactors, high-throughput screening for reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the amino group to a nitro group.

  • Reduction: Reduction of the nitro group to an amine.

  • Substitution: Replacement of the chloro group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

  • Chemistry: As a building block for the synthesis of more complex molecules.

  • Biology: Investigating its role in cellular signaling pathways.

  • Medicine: Potential use as a therapeutic agent, particularly in cancer treatment due to its CDK inhibitory activity.

  • Industry: Development of new chemical processes and materials.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK8 and CDK19[_{{{CITATION{{{1{CDK8-CYCC IN COMPLEX WITH 8- [2-Amino-3-chloro-5- (1-methyl-1H-indazol ...](https://www.rcsb.org/structure/5HBJ). These kinases are involved in the regulation of transcription and cell cycle progression[{{{CITATION{{{_1{CDK8-CYCC IN COMPLEX WITH 8- 2-Amino-3-chloro-5- (1-methyl-1H-indazol .... By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis.

Molecular Targets and Pathways:

  • CDK8 and CDK19: These are the primary molecular targets.

  • Transcription Regulation: Inhibition of CDK8 affects the Mediator complex, which is involved in the regulation of gene expression[_{{{CITATION{{{_1{CDK8-CYCC IN COMPLEX WITH 8- 2-Amino-3-chloro-5- (1-methyl-1H-indazol ....

  • Cell Cycle Progression: CDK19 is involved in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest.

Comparison with Similar Compounds

  • CCT251921: Another potent and selective CDK8 inhibitor[_{{{CITATION{{{_1{CDK8-CYCC IN COMPLEX WITH 8- 2-Amino-3-chloro-5- (1-methyl-1H-indazol ....

  • Palbociclib: A CDK4/6 inhibitor used in cancer therapy.

  • Ruxolitinib: A JAK1/2 inhibitor used in the treatment of myelofibrosis.

Uniqueness: 8-(2-Amino-3-chloro-5-(1-methyl-1H-indazol-5-yl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one is unique in its structural complexity and its dual inhibition of CDK8 and CDK19, which may offer advantages in terms of therapeutic efficacy and specificity.

Properties

IUPAC Name

8-[2-amino-3-chloro-5-(1-methylindazol-5-yl)pyridin-4-yl]-2,8-diazaspiro[4.5]decan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6O/c1-27-16-3-2-13(10-14(16)11-26-27)15-12-25-19(23)17(22)18(15)28-8-5-21(6-9-28)4-7-24-20(21)29/h2-3,10-12H,4-9H2,1H3,(H2,23,25)(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJXPDLMACOGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C3=CN=C(C(=C3N4CCC5(CCNC5=O)CC4)Cl)N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.